(1S,3S)-5-Bromo-3-hydroxy-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione
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Overview
Description
(1S,3S)-5-Bromo-3-hydroxy-2,3-dihydrospiro[indene-1,5’-oxazolidine]-2’,4’-dione is a complex organic compound characterized by its unique spirocyclic structure. This compound features a bromine atom, a hydroxyl group, and an oxazolidine ring fused to an indene moiety. The presence of these functional groups and the spirocyclic framework make it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-5-Bromo-3-hydroxy-2,3-dihydrospiro[indene-1,5’-oxazolidine]-2’,4’-dione typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of 2-aminoalcohols with aldehydes or ketones to form the oxazolidine ring . The reaction conditions often include mild bases and solvents like toluene, with the reaction proceeding at moderate temperatures.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of catalysts such as chiral magnesium phosphate can improve enantioselectivity and overall efficiency .
Chemical Reactions Analysis
Types of Reactions
(1S,3S)-5-Bromo-3-hydroxy-2,3-dihydrospiro[indene-1,5’-oxazolidine]-2’,4’-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like tert-butyl hydroperoxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide in the presence of a catalyst like tetrabutylammonium iodide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (1S,3S)-5-Bromo-3-hydroxy-2,3-dihydrospiro[indene-1,5’-oxazolidine]-2’,4’-dione is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with various biomolecules makes it a valuable tool for biochemical studies.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as antimicrobial or anticancer properties. Research into these derivatives could lead to the development of new therapeutic agents.
Industry
In the industrial sector, (1S,3S)-5-Bromo-3-hydroxy-2,3-dihydrospiro[indene-1,5’-oxazolidine]-2’,4’-dione can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (1S,3S)-5-Bromo-3-hydroxy-2,3-dihydrospiro[indene-1,5’-oxazolidine]-2’,4’-dione involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
Oxazolidine: A simpler analog without the spirocyclic structure.
Spiro[indene-1,5’-oxazolidine]: Lacks the bromine and hydroxyl groups.
5-Bromo-2,3-dihydrospiro[indene-1,5’-oxazolidine]-2’,4’-dione: Similar structure but without the hydroxyl group.
Uniqueness
What sets (1S,3S)-5-Bromo-3-hydroxy-2,3-dihydrospiro[indene-1,5’-oxazolidine]-2’,4’-dione apart is its combination of functional groups and the spirocyclic framework. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H8BrNO4 |
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Molecular Weight |
298.09 g/mol |
IUPAC Name |
(1S,3S)-6-bromo-1-hydroxyspiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-2',4'-dione |
InChI |
InChI=1S/C11H8BrNO4/c12-5-1-2-7-6(3-5)8(14)4-11(7)9(15)13-10(16)17-11/h1-3,8,14H,4H2,(H,13,15,16)/t8-,11-/m0/s1 |
InChI Key |
ZFGQJQXMVHWYRI-KWQFWETISA-N |
Isomeric SMILES |
C1[C@@H](C2=C([C@]13C(=O)NC(=O)O3)C=CC(=C2)Br)O |
Canonical SMILES |
C1C(C2=C(C13C(=O)NC(=O)O3)C=CC(=C2)Br)O |
Origin of Product |
United States |
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